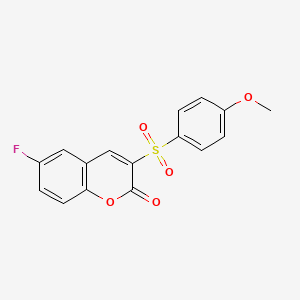

6-Fluoro-3-(4-methoxyphenyl)sulfonylchromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 6-Fluoro-3-(4-methoxyphenyl)sulfonylchromen-2-one often involves complex reactions and protection strategies. For example, the synthesis and application of a related sulfonyl-protected glycosyl donor in carbohydrate chemistry demonstrate the intricate steps involved in producing such compounds, highlighting the methods for protecting hydroxyl groups and subsequent reactions under mild conditions (Spjut, Qian, & Elofsson, 2010).

Scientific Research Applications

Proton Exchange Membranes for Fuel Cells

One notable application of similar sulfone-containing compounds is in the development of comb-shaped poly(arylene ether sulfone)s as proton exchange membranes (PEMs) for fuel cell applications. These materials, synthesized using a method involving sulfonated side-chain grafting units, demonstrate significant potential due to their high proton conductivity and good thermal and chemical stability, essential characteristics for efficient PEMs in fuel cells (Kim, Robertson, & Guiver, 2008). Similarly, copoly(arylene ether sulfone)s containing flexible acid side chains have been developed, showing promising properties as PEM materials with high proton conductivities and low methanol permeabilities, indicating a good balance between conductivity and water swelling (Wang et al., 2012).

Fluorescent Molecular Probes

The development of fluorescent molecular probes is another significant application. Fluorescent solvatochromic dyes, including those based on 2,5-diphenyloxazoles with sulfonyl groups, serve as sensitive tools for monitoring various biological events and processes. These compounds exhibit strong solvent-dependent fluorescence, which is useful for developing ultrasensitive fluorescent molecular probes (Diwu et al., 1997).

Advanced Oxidation Process Studies

Sulfone compounds are also studied in the context of environmental science, particularly in advanced oxidation processes (AOPs) for degrading persistent organic pollutants. For example, studies on the stability and degradation kinetics of fluorotelomer sulfonates under various AOPs provide insights into potential pathways for the environmental remediation of these compounds (Yang et al., 2014).

Synthetic Chemistry

In synthetic chemistry, sulfone compounds facilitate the modular radical cross-coupling of fluoroalkyl groups with aryl zinc reagents. This method is particularly beneficial for the streamlined preparation of fluorinated scaffolds, which are of high interest in medicinal chemistry research for their potential improved properties (Merchant et al., 2018).

properties

IUPAC Name |

6-fluoro-3-(4-methoxyphenyl)sulfonylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FO5S/c1-21-12-3-5-13(6-4-12)23(19,20)15-9-10-8-11(17)2-7-14(10)22-16(15)18/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFBKPLKIVNMPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)F)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-3-(4-methoxyphenyl)sulfonylchromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromobenzyl)-3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B2497198.png)

![N-(1-cyanocyclohexyl)-2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]propanamide](/img/structure/B2497199.png)

![2-Chloro-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2497204.png)

![2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one](/img/structure/B2497209.png)

![N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-5-nitrothiophene-2-carboxamide](/img/structure/B2497210.png)

![3-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B2497211.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2497212.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2497214.png)

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2497215.png)

![(Z)-ethyl 5-oxo-1-phenethyl-2-((thiophene-2-carbonyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2497218.png)